Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate, also known as BHA-IPC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine, a cyclic amine that has been extensively studied due to its biological activity. BHA-IPC is a potent antioxidant and has been shown to have a variety of beneficial effects in various biological systems.
Mechanism Of Action
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate exerts its effects through multiple mechanisms, including scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and modulation of cellular signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical And Physiological Effects
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in cells and tissues, reduce inflammation, and improve mitochondrial function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to work with in vitro. It is also stable under a wide range of conditions, allowing for long-term storage. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It may also have applications in the treatment of cancer, as it has been shown to have anti-cancer properties. Additionally, further research is needed to better understand its mechanisms of action and to optimize its therapeutic potential.
Synthesis Methods
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate can be synthesized through a multistep process involving the reaction of piperidine with tert-butyl bromoacetate, followed by hydrolysis and subsequent reduction. The final product is a white crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Its antioxidant properties have been shown to protect against oxidative stress-induced damage in cells and tissues. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-propan-2-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(2)13(16)6-8-14(9-7-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOAKYLEMHVGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate |
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